molecular formula C15H24N2O4S2 B11262281 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No.: B11262281
M. Wt: 360.5 g/mol
InChI Key: DOBKLOFNINHFSZ-UHFFFAOYSA-N
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Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANE-1-SULFONAMIDE is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.

Properties

Molecular Formula

C15H24N2O4S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide

InChI

InChI=1S/C15H24N2O4S2/c1-3-10-22(18,19)16-14-7-8-15-13(12-14)6-5-9-17(15)23(20,21)11-4-2/h7-8,12,16H,3-6,9-11H2,1-2H3

InChI Key

DOBKLOFNINHFSZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANE-1-SULFONAMIDE typically involves the reaction of propane-1-sulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANE-1-SULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of biological processes such as bacterial cell wall synthesis .

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